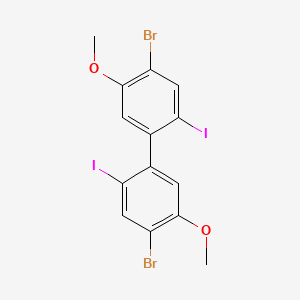

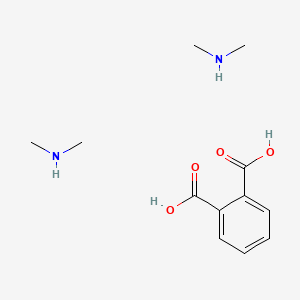

N-methylmethanamine;phthalic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-methylmethanamine and phthalic acid are two distinct chemical compounds with unique properties and applicationsIt is represented by the chemical formula CH₃N=CH₂ . Phthalic acid, on the other hand, is an organic compound with the formula C₆H₄(CO₂H)₂. It is a benzene dicarboxylic acid with two carboxy groups located at the ortho positions .

Vorbereitungsmethoden

N-methylmethanamine

N-methylmethanamine can be synthesized through several methods:

Chlorination and Dehydrohalogenation: It can be produced from dimethylamine by first chlorinating the nitrogen atom with solid N-chlorosuccinimide, followed by treatment with potassium tert-butoxide at 90°C.

Thermal Decomposition: It can also be formed directly by the thermal decomposition of trimethylamine at 515°C.

Decomposition of Trimer: Another method involves heating the trimer, 1,3,5-trimethyl-1,3,5-triazinane, to 450°C.

Phthalic Acid

Phthalic acid is typically produced through the oxidation of ortho-xylene or naphthalene in the presence of a catalyst. The process involves the following steps:

Catalytic Oxidation: Ortho-xylene or naphthalene is oxidized using a catalyst such as vanadium pentoxide (V₂O₅) at high temperatures.

Purification: The resulting crude phthalic anhydride is purified through distillation and then hydrolyzed to obtain phthalic acid.

Analyse Chemischer Reaktionen

N-methylmethanamine

N-methylmethanamine undergoes various chemical reactions:

Oxidation: It can be oxidized to form formaldehyde and methylamine.

Decomposition: When heated to 535°C, it decomposes to hydrogen cyanide and methane.

Polymerization: On a timescale of minutes, it self-reacts to form the trimer trimethyl 1,3,5-triazinane.

Phthalic Acid

Phthalic acid participates in several types of reactions:

Esterification: It reacts with alcohols to form phthalate esters, which are used as plasticizers.

Amidation: It reacts with primary amines to form phthalimides, which are important intermediates in organic synthesis.

Reduction: It can be reduced to phthalic anhydride, which is a key intermediate in the production of various chemicals.

Wissenschaftliche Forschungsanwendungen

N-methylmethanamine

N-methylmethanamine is used in atmospheric chemistry research to study the oxidation of amines and their impact on air quality . It is also investigated for its role in the formation of secondary organic aerosols .

Phthalic Acid

Phthalic acid has a wide range of applications in scientific research:

Nonlinear Optical Materials: It is used in the growth of semi-organic, third-order nonlinear optical crystals.

Biodegradation Studies: It is studied for its degradation by bacteria, which has implications for environmental cleanup and bioremediation.

Pharmaceuticals: Phthalic acid derivatives are used in the synthesis of various pharmaceuticals with anticancer, antibacterial, and anti-inflammatory properties.

Wirkmechanismus

N-methylmethanamine

N-methylmethanamine exerts its effects through its reactive imine group, which can participate in nucleophilic addition reactions. It can form adducts with nucleophiles such as water, leading to the formation of methylamine and formaldehyde .

Phthalic Acid

Phthalic acid acts primarily through its carboxylic acid groups, which can undergo various chemical transformations. In biological systems, it can be metabolized by microorganisms to produce simpler compounds that are further utilized in metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

N-methylmethanamine

Similar compounds include:

Dimethylamine: A secondary amine with two methyl groups attached to the nitrogen atom.

Methanimine: An imine with a hydrogen atom attached to the nitrogen instead of a methyl group.

Phthalic Acid

Terephthalic Acid: A benzene dicarboxylic acid with carboxy groups at the para positions.

Isophthalic Acid: A benzene dicarboxylic acid with carboxy groups at the meta positions.

Eigenschaften

CAS-Nummer |

403858-35-5 |

|---|---|

Molekularformel |

C12H20N2O4 |

Molekulargewicht |

256.30 g/mol |

IUPAC-Name |

N-methylmethanamine;phthalic acid |

InChI |

InChI=1S/C8H6O4.2C2H7N/c9-7(10)5-3-1-2-4-6(5)8(11)12;2*1-3-2/h1-4H,(H,9,10)(H,11,12);2*3H,1-2H3 |

InChI-Schlüssel |

XHGGCHIYUHMZIL-UHFFFAOYSA-N |

Kanonische SMILES |

CNC.CNC.C1=CC=C(C(=C1)C(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[1-Methoxy-2-(phenylselanyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14256064.png)

![4-Bromo-1-methoxy-2-[(3-methylidenepentan-2-yl)oxy]benzene](/img/structure/B14256068.png)

![2-[({2-[(2-Hydroxyethyl)(methyl)amino]ethyl}sulfanyl)methyl]prop-2-enoic acid](/img/structure/B14256096.png)

![2-[4-(Methanesulfonyl)phenyl]-1-(4-methylphenyl)-1H-benzimidazole](/img/structure/B14256100.png)

![Hexanamide, N-[5-hydroxy-1-(phenylmethyl)pentyl]-](/img/structure/B14256106.png)

![1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethyl)-2-pyridinyl]-](/img/structure/B14256124.png)

![1,2-Benzenedicarbonitrile, 4,5-bis[[2-(dimethylamino)ethyl]thio]-](/img/structure/B14256137.png)